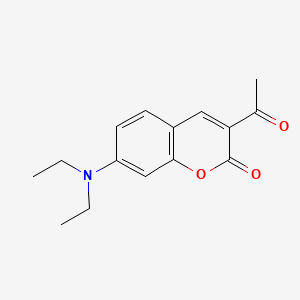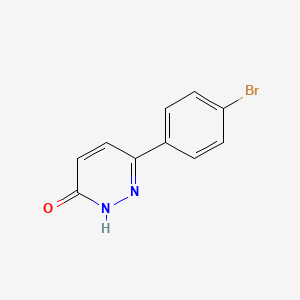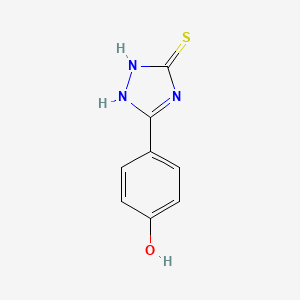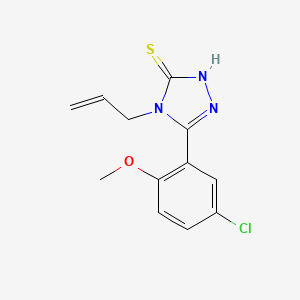
4-allyl-5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-allyl-5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol" is a derivative of the 1,2,4-triazole family, which is known for its diverse biological activities. Although the specific compound is not directly studied in the provided papers, similar triazole derivatives have been synthesized and characterized, indicating the interest in this class of compounds for their potential biological applications.
Synthesis Analysis
The synthesis of triazole derivatives typically involves cyclization reactions of thiosemicarbazides or hydrazides with various electrophiles. For instance, the synthesis of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol was achieved by cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with benzaldehyde . Similarly, the synthesis of S-alkylated triazole thiols involved the transformation of 4-methoxybenzoic acid through Fischer's esterification, hydrazinolysis, and cyclization with phenyl isothiocyanate . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using spectroscopic techniques such as FT-IR, NMR, and mass spectrometry, as well as X-ray crystallography . Theoretical calculations, such as density functional theory (DFT), are also employed to predict and compare the molecular geometry and vibrational frequencies with experimental data . These techniques would be relevant for analyzing the molecular structure of "4-allyl-5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol".
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including S-alkylation and aminomethylation, to yield a range of substituted compounds . The reactivity of the sulfur atom in the triazole thiol group is a key feature that allows for further functionalization of the molecule . The chemical behavior of the compound would likely be similar, allowing for the synthesis of diverse derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methoxy and chloro groups can affect these properties . Theoretical calculations can provide insights into properties like HOMO-LUMO energy gaps, molecular electrostatic potential maps, and electronic absorption spectra, which are important for understanding the reactivity and potential applications of the compound .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- This compound has been synthesized and characterized through various methods including IR, NMR, and elemental analyses. For instance, Mobinikhaledi et al. (2010) synthesized similar triazole derivatives, characterizing them with elemental analyses, IR spectroscopy, and NMR spectroscopy (Mobinikhaledi et al., 2010).
- Wurfer et al. (2021) reported the synthesis of new compounds including 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, characterized using various spectroscopic methods (Wurfer et al., 2021).
Biological Activities
- Some derivatives have shown potential as cholinesterase inhibitors, which could have implications for treating conditions like Alzheimer's disease. For instance, Arfan et al. (2018) explored the enzymatic potential of triazole derivatives as cholinesterase inhibitors (Arfan et al., 2018).
- Labanauskas et al. (2004) synthesized derivatives that exhibited anti-inflammatory activity, indicating potential therapeutic uses in inflammatory conditions (Labanauskas et al., 2004).
Corrosion Inhibition
- This compound and its derivatives have been studied for their corrosion inhibition properties. Orhan et al. (2012) investigated its effectiveness in protecting mild steel from corrosion, demonstrating its potential as a corrosion inhibitor (Orhan et al., 2012).
Antimicrobial and Antiviral Activities
- Derivatives of this compound have been synthesized and evaluated for antimicrobial and antiviral activities, indicating their potential use in treating infections. El‐Sayed et al. (2013) conducted studies on triazole thioglycoside derivatives for their antiviral and antimicrobial properties (El‐Sayed et al., 2013).
Antiproliferative and Anti-Cancer Properties
- Some synthesized derivatives have shown promising antiproliferative activities, suggesting potential applications in cancer research and treatment. Narayana et al. (2010) synthesized derivatives and evaluated them for their antiproliferative activity (Narayana et al., 2010).
Other Potential Applications
- The compound and its derivatives have also been studied in various other contexts such as the development of DNA methylation inhibitors, suggesting their utility in epigenetic studies and potential therapeutic applications. Hakobyan et al. (2017) explored the synthesis of novel DNA methylation inhibitors using triazole derivatives (Hakobyan et al., 2017).
Propiedades
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3OS/c1-3-6-16-11(14-15-12(16)18)9-7-8(13)4-5-10(9)17-2/h3-5,7H,1,6H2,2H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQKOJKJTSRPSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NNC(=S)N2CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351492 |
Source


|
| Record name | 4-allyl-5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-allyl-5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
369396-84-9 |
Source


|
| Record name | 4-allyl-5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

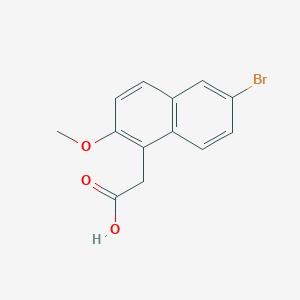
![5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1331672.png)
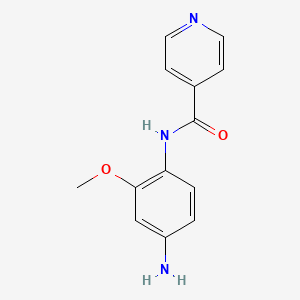
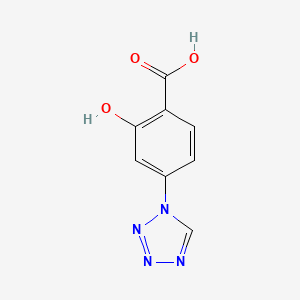


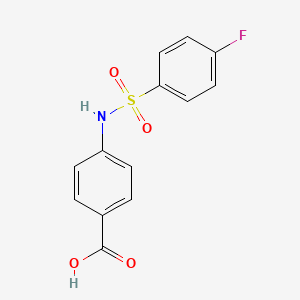
![3-{[(Furan-2-ylmethyl)-amino]-methyl}-6,8-dimethyl-1H-quinolin-2-one](/img/structure/B1331691.png)

